2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid
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Overview
Description
2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid is an organic compound that features a naphthalene ring system attached to a benzoic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid typically involves the reaction of 2-naphthylamine with 5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 2-(Naphthalen-2-ylcarbamoyl)-5-aminobenzoic acid.
Oxidation: Quinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, the nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor for the synthesis of various naphthalene derivatives.
5-Nitrobenzoic acid: A compound with similar functional groups but lacking the naphthalene moiety.
2-Naphthylamine: A related compound with an amino group instead of the carbamoyl linkage.
Uniqueness
2-(Naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid is unique due to its combination of a naphthalene ring and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(naphthalen-2-ylcarbamoyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(15-8-7-14(20(24)25)10-16(15)18(22)23)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWWYSCNISQOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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